1-(Methoxymethyl)pyrrole
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Overview
Description
1-(Methoxymethyl)pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a methoxymethyl group (-CH2OCH3) attached to the nitrogen atom of the pyrrole ring. Pyrroles and their derivatives are significant in organic chemistry due to their presence in various natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Methoxymethyl)pyrrole can be synthesized through several methods. One common approach involves the reaction of pyrrole with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Methoxymethyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrrole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of different substituted pyrrole compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like DMF or THF.
Major Products Formed
Oxidation: Pyrrole-2-carboxaldehyde derivatives.
Reduction: Reduced pyrrole derivatives.
Substitution: Various substituted pyrrole compounds depending on the nucleophile used.
Scientific Research Applications
1-(Methoxymethyl)pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)pyrrole involves its interaction with various molecular targets and pathways. The methoxymethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can result in the modulation of enzymatic activities, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrole: The parent compound without the methoxymethyl group.
1-Methyl-1H-pyrrole: A similar compound with a methyl group instead of a methoxymethyl group.
2-Methoxymethylpyrrole: A positional isomer with the methoxymethyl group at the 2-position.
Uniqueness
1-(Methoxymethyl)pyrrole is unique due to the presence of the methoxymethyl group at the nitrogen atom, which imparts distinct chemical and physical properties. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable intermediate in various chemical and pharmaceutical applications.
Properties
IUPAC Name |
1-(methoxymethyl)pyrrole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-8-6-7-4-2-3-5-7/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJUXEZIBUCRHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76322-78-6 |
Source
|
Record name | 1-(methoxymethyl)-1H-pyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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